

Isoprothiolane: A Technical Guide to its History, Development, and Fungicidal Action

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Compound of Interest

Compound Name: Isoprothiolane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide that has been a critical tool in the management of rice blast, one of the most destructive diseases of rice worldwide, caused by the fungus *Magnaporthe oryzae*. First introduced by Nihon Nohyaku Co., Ltd., it has been utilized for its protective and curative properties.^[1] This technical guide provides an in-depth overview of the history, chemical properties, synthesis, mechanism of action, and fungicidal efficacy of **isoprothiolane**, tailored for professionals in agricultural science and drug development.

Chemical and Physical Properties

Isoprothiolane, with the chemical name diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a dithiolane fungicide.^[1] Its fundamental properties are summarized in the table below.

Property	Value
Chemical Name	diisopropyl 1,3-dithiolan-2-ylidenemalonate
CAS Number	50512-35-1
Molecular Formula	C ₁₂ H ₁₈ O ₄ S ₂
Molecular Weight	290.4 g/mol
Appearance	Colorless crystalline solid (technical grade is a yellow solid)
Melting Point	50-51°C
Vapor Pressure	1.41 x 10 ⁻⁴ mmHg at 25°C
Solubility in Water	48 mg/L at 20°C
Solubility in Organic Solvents (g/100g at 25°C)	Methanol: 150, Acetone: 400, Chloroform: 230, Xylene: 230
Partition Coefficient (Kow logP)	3.3

Synthesis of Isoprothiolane

The industrial synthesis of **isoprothiolane** involves the reaction of diisopropyl malonate with carbon disulfide in the presence of a base, followed by reaction with 1,2-dichloroethane.

Experimental Protocol: Laboratory Synthesis

While large-scale industrial synthesis methods are proprietary, a general laboratory-scale synthesis can be described as follows:

- **Reaction Setup:** A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with diisopropyl malonate and carbon disulfide.
- **Base Addition:** An aqueous solution of a strong base, such as potassium hydroxide, is added dropwise to the mixture while maintaining a controlled temperature.
- **Dithiolane Ring Formation:** After the initial reaction, 1,2-dichloroethane and a phase-transfer catalyst (e.g., alkylpyridinium chloride) are added to the reaction mixture.[\[2\]](#)

- **Reaction Completion and Purification:** The mixture is refluxed until the reaction is complete. After cooling, the organic layer is separated, and the solvent is removed. The resulting crude **isoprothiolane** is then purified, typically by recrystallization, to yield the final product.[3]

Mechanism of Action

Isoprothiolane exhibits a multi-faceted mode of action, primarily targeting lipid biosynthesis and melanin production in fungal pathogens.

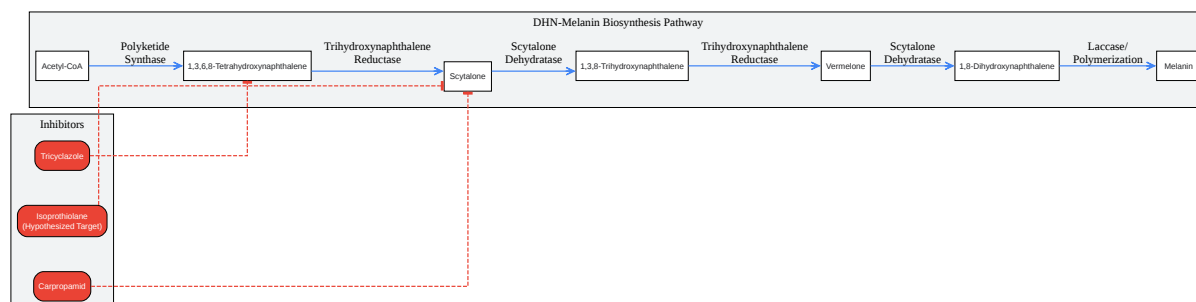
Inhibition of Phospholipid Biosynthesis

Isoprothiolane is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 6 fungicide, which targets lipid metabolism and membrane integrity.[1] Specifically, it inhibits the methylation of phospholipids, a crucial step in the biosynthesis of these essential membrane components.[1] This disruption of membrane structure and function ultimately leads to fungal cell death.

Inhibition of Melanin Biosynthesis

A key aspect of **isoprothiolane**'s efficacy against *Magnaporthe oryzae* is its role as a melanin biosynthesis inhibitor (MBI).[4] Melanin is a critical virulence factor for *M. oryzae*, providing the structural rigidity necessary for the appressorium to penetrate the host plant's cuticle.

Isoprothiolane inhibits the penetration and elongation of infection hyphae, suggesting it targets a step in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[1] While the precise enzyme inhibited by **isoprothiolane** is not definitively established in the reviewed literature, its action is known to disrupt the formation of the melanized appressorium. Other MBIs, such as tricyclazole and carpropamid, are known to inhibit trihydroxynaphthalene reductase and scytalone dehydratase, respectively.[5] Based on its effect on appressorial penetration, it is hypothesized that **isoprothiolane** acts on one of the key enzymes in this pathway.



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DHN-Melanin Biosynthesis Pathway and Fungicide Targets.

Fungicidal Efficacy

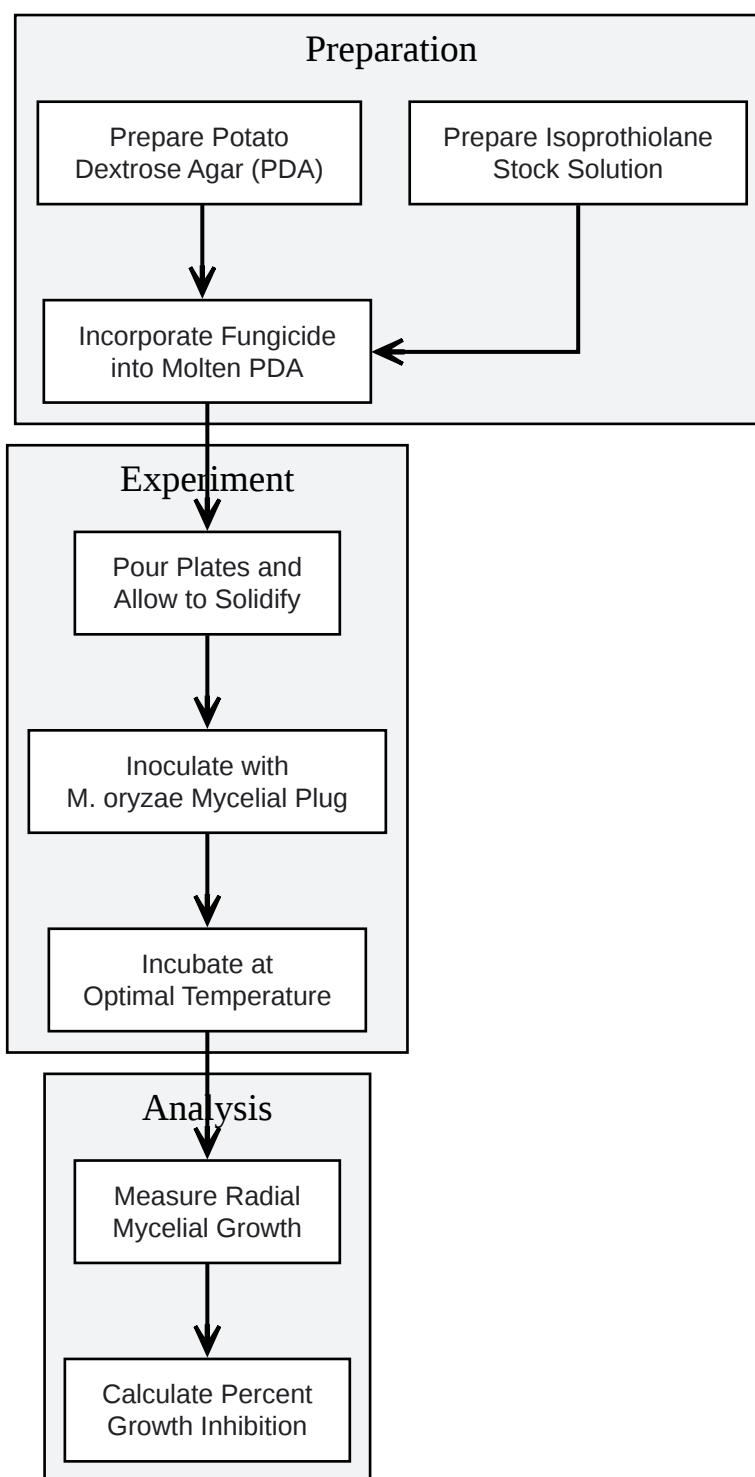
The efficacy of **isoprothiolane** has been demonstrated in numerous in vitro and field studies.

In Vitro Efficacy

The poison food technique is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.

- Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

- Fungicide Incorporation: A stock solution of **isoprothiolane** is prepared in a suitable solvent. The required volume of the stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 500, 750, 1000 ppm).^[4] An equivalent volume of the solvent is added to the control plates.
- Inoculation: A mycelial plug (typically 5-7 mm in diameter) is taken from the actively growing edge of a *M. oryzae* culture and placed in the center of each fungicide-amended and control plate.^[6]
- Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 26 ± 2°C).^[6]
- Data Collection: When the fungal colony in the control plate reaches near-full growth, the radial growth of the mycelium in all plates is measured.
- Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:
 - Inhibition (%) = $[(C - T) / C] \times 100$
 - Where: C = radial growth in the control, and T = radial growth in the treatment.^[7]



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Workflow for In Vitro Fungicide Efficacy Evaluation.

Quantitative In Vitro Efficacy Data

Fungicide	Concentration (ppm)	Mean Mycelial Growth Inhibition (%)
Isoprothiolane 5% EC	500	100
	750	
	1000	
Tricyclazole 75% WP	500	100
	750	
	1000	
Hexaconazole	Recommended Dose (100%, 75%, 50%)	100
Kitazin	Recommended Dose (100%, 75%, 50%)	100
Zineb	Recommended Dose (100%, 75%, 50%)	100

Data compiled from multiple sources.[\[4\]](#)[\[6\]](#)

Field Efficacy

Field trials are essential to evaluate the performance of fungicides under real-world conditions.

- **Experimental Design:** Field experiments are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (e.g., three).[\[8\]](#)[\[9\]](#)
- **Plot Size and Crop Management:** Standard plot sizes are used (e.g., 2m x 1m), and rice is cultivated using standard agronomic practices.[\[7\]](#)
- **Treatments:** **Isoprothiolane** and other fungicides are applied at recommended dosages. An untreated control is included for comparison.
- **Application:** Fungicides are typically applied as foliar sprays using a knapsack sprayer. The timing and number of applications depend on the disease pressure and the specific

objectives of the trial.[\[8\]](#)[\[9\]](#)

- **Disease Assessment:** Disease severity and incidence are assessed at regular intervals. For rice blast, this may involve counting the number of lesions per leaf or using a standardized disease rating scale. The Area Under the Disease Progress Curve (AUDPC) can be calculated to measure disease intensity over time.
- **Yield Data:** At the end of the growing season, grain yield and other relevant parameters (e.g., straw yield) are recorded.[\[10\]](#)

Quantitative Field Efficacy Data

Fungicide Treatment	Application Rate	Disease Severity (%)	Grain Yield (kg/ha)
Isoprothiolane 40% EC	1.5 ml/L	21.78	6730
Thifluzamide 24% SC	0.8 g/L	24.26	6518
Tricyclazole 75% WP	-	27.85	3930
Untreated Control	-	44.59	4389

Data compiled from multiple sources demonstrating **isoprothiolane**'s efficacy in reducing disease and increasing yield compared to control.[\[4\]](#)[\[10\]](#)

Toxicology

The toxicological profile of **isoprothiolane** is an important consideration for its safe use.

Toxicity Type	Species	Value
Acute Oral LD50	Rat	1100-1330 mg/kg
Acute Dermal LD50	Rat	>2000 mg/kg
Inhalation LC50 (4h)	Rat	>2.0 mg/L
Fish Toxicity (48h LC50)	Carp	0.7 mg/L
Daphnia Toxicity (48h EC50)	Daphnia	19.0 mg/L
Algae Toxicity (72h ErC50)	Algae	10.8 mg/L

Data compiled from multiple sources.[1][11]

Conclusion

Isoprothiolane has a long-standing history as an effective systemic fungicide for the control of rice blast. Its dual mode of action, inhibiting both phospholipid and melanin biosynthesis, has contributed to its sustained efficacy. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, and performance data. The detailed experimental protocols and visual diagrams offer valuable resources for researchers and professionals in the field of crop protection and fungicide development. Continued research into its precise molecular targets and the development of resistance management strategies will be crucial for its continued utility in ensuring global food security.

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